Boc-leu-chloromethylketone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

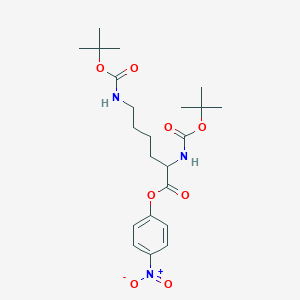

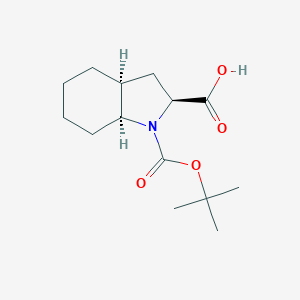

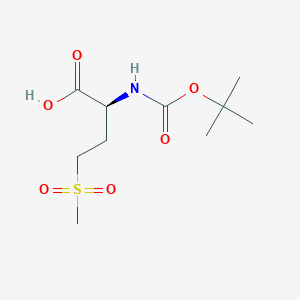

Boc-leu-chloromethylketone (CAS: 102123-85-3) is a chemical compound with the molecular formula C12H22ClNO3 and a molecular weight of 263.76 . It is primarily used for research and development purposes .

Molecular Structure Analysis

The molecular structure of Boc-leu-chloromethylketone consists of a chloromethyl ketone group attached to a leucine residue, which is further attached to a tert-butyl (Boc) protecting group . The exact structural details are not available in the searched resources.科学的研究の応用

Environmentally Benign Peptide Synthesis

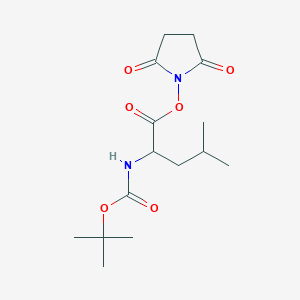

In a study by Bonnamour et al. (2013), a novel methodology for peptide bond synthesis was described, avoiding toxic solvents and reactants through ball-milling stoichiometric amounts of Boc-protected α-amino acid N-carboxyanhydrides (Boc-AA-NCA) or Boc-protected α-amino acid N-hydroxysuccinimide esters (Boc-AA-OSu) with α-amino acid alkyl ester salts. This approach, applied to the synthesis of Leu-enkephalin, showcased an efficient and environmentally friendly method for peptide production (Bonnamour, Métro, Martínez, & Lamaty, 2013).

pH-Responsive Chiral Polymers

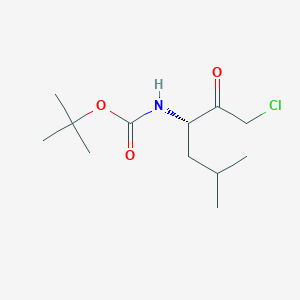

Bauri et al. (2013) reported the synthesis and reversible addition-fragmentation chain transfer (RAFT) polymerization of amino acid-based chiral monomers, such as Boc-L-leucine methacryloyloxyethyl ester (Boc-L-Leu-HEMA), to create pH-responsive, cationic polymers with primary amine moieties at the side chains. These polymers exhibit optical activity and the ability to form highly ordered self-assembled structures, making them attractive for drug delivery applications and biomolecule conjugation (Bauri, Roy, Pant, & De, 2013).

Dual pH and Temperature Responsive Helical Copolymer Libraries

Another study by Bauri et al. (2013) focused on the RAFT polymerization of 2-(2-methoxyethoxy)ethyl methacrylate (MEO2MA) and Boc-L/D-leucine methacryloyloxyethyl ester (Boc-L/D-Leu-HEMA) to afford chiral copolymers. These copolymers exhibited dual thermo and pH-dependent solubility behavior in aqueous solution, highlighting their potential for advanced biomedical applications, including drug delivery systems (Bauri, Pant, Roy, & De, 2013).

Synthesis of Peptide Chloromethyl Ketones

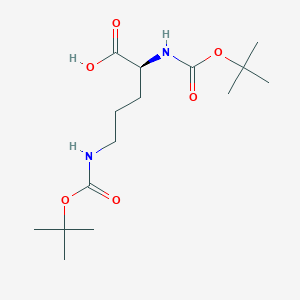

Tsuda et al. (1987) synthesized various substrate-derived chloromethyl ketones to develop specific and potent irreversible inhibitors for human spleen fibrinolytic proteinase (SFP) and human leukocyte elastase (LE). Boc-Ala-Tyr-Leu-Val-CH2Cl was identified as a highly effective and specific inhibitor, showcasing the utility of peptide chloromethyl ketones in enzyme inhibition studies (Tsuda, Okada, Nagamatsu, & Okamoto, 1987).

Safety And Hazards

In case of inhalation, move the victim into fresh air and give artificial respiration if necessary . If it comes in contact with skin, remove contaminated clothing immediately and wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting . Always consult a doctor or Poison Control Center immediately in case of exposure .

将来の方向性

The future directions of synthetic chemistry, including the study of compounds like Boc-leu-chloromethylketone, involve addressing challenges such as improving synthetic efficiencies and making synthetic processes more environmentally friendly . The ability to fine-tune the reactivity and concentration of reactive intermediates in synthetic processes is also a key area of focus .

特性

IUPAC Name |

tert-butyl N-[(3S)-1-chloro-5-methyl-2-oxohexan-3-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22ClNO3/c1-8(2)6-9(10(15)7-13)14-11(16)17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,14,16)/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNJWTNDBZSOFFP-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)CCl)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)CCl)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427296 |

Source

|

| Record name | Boc-L-Leu-chloromethylketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-leu-chloromethylketone | |

CAS RN |

102123-85-3 |

Source

|

| Record name | Boc-L-Leu-chloromethylketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Succinimido (S)-2-[(tert-butoxycarbonyl)amino]-4-(methylthio)butyrate](/img/structure/B558260.png)

![Hexanoic acid, 6-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-](/img/structure/B558275.png)